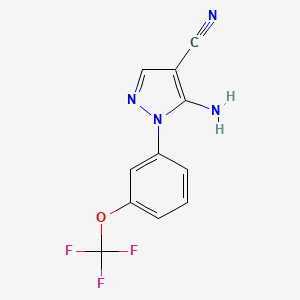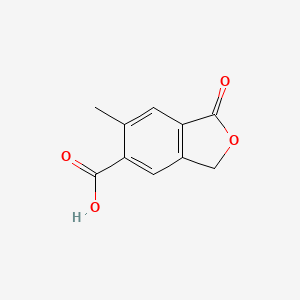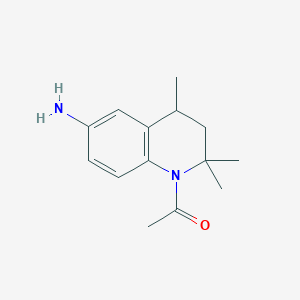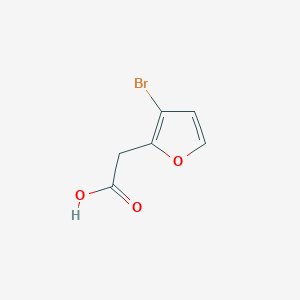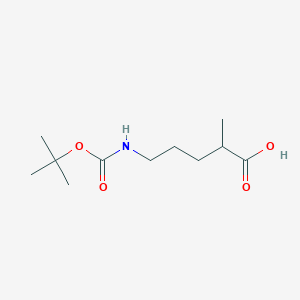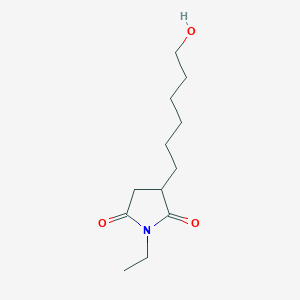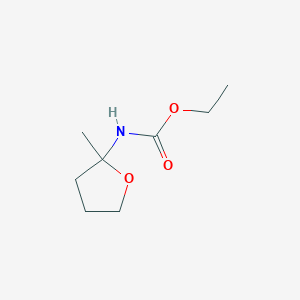
7-(Hexyloxy)-2-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hexyloxy)-2-nitrobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of a nitro group and a hexyloxy substituent on the benzofuran ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hexyloxy)-2-nitrobenzofuran typically involves the nitration of 7-(Hexyloxy)benzofuran. The process begins with the preparation of 7-(Hexyloxy)benzofuran, which can be synthesized through the alkylation of 7-hydroxybenzofuran with hexyl bromide in the presence of a base such as potassium carbonate. The nitration step is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the benzofuran ring.
Industrial Production Methods: Industrial production of 7-(Hexyloxy)-2-nitrobenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-(Hexyloxy)-2-nitrobenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium ethoxide can replace the hexyloxy group with an ethoxy group.
Oxidation: The benzofuran ring can undergo oxidation reactions to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium ethoxide, other nucleophiles.
Oxidation: Potassium permanganate, other oxidizing agents.
Major Products Formed:
Reduction: 7-(Hexyloxy)-2-aminobenzofuran.
Substitution: 7-(Ethoxy)-2-nitrobenzofuran (if ethoxide is used).
Oxidation: Quinone derivatives of benzofuran.
Scientific Research Applications
7-(Hexyloxy)-2-nitrobenzofuran has several applications in scientific research:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-(Hexyloxy)-2-nitrobenzofuran and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
7-(Methoxy)-2-nitrobenzofuran: Similar structure but with a methoxy group instead of a hexyloxy group.
7-(Ethoxy)-2-nitrobenzofuran: Similar structure but with an ethoxy group instead of a hexyloxy group.
7-(Hexyloxy)-2-aminobenzofuran: Reduction product of 7-(Hexyloxy)-2-nitrobenzofuran.
Uniqueness: 7-(Hexyloxy)-2-nitrobenzofuran is unique due to the presence of the hexyloxy group, which imparts distinct lipophilic properties and influences its chemical reactivity and biological activity. The combination of the nitro group and the hexyloxy substituent makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
56897-28-0 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
7-hexoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-5-9-18-12-8-6-7-11-10-13(15(16)17)19-14(11)12/h6-8,10H,2-5,9H2,1H3 |
InChI Key |
VTYQLCWTVONHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


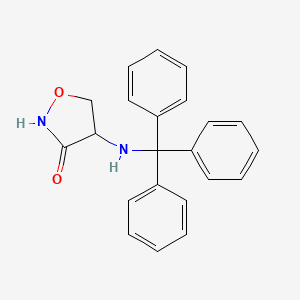
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)
